molecular formula C21H23NO2 B3849098 2-Methoxy-4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenol

2-Methoxy-4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenol

Cat. No.: B3849098
M. Wt: 321.4 g/mol
InChI Key: LIYWCZOKNCNVPG-UHFFFAOYSA-N
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Description

2-Methoxy-4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol typically involves multi-step organic reactions. One common approach is the reaction of indene derivatives with piperidine under specific conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as proline or thioproline and solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and materials science .

Scientific Research Applications

2-Methoxy-4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-24-20-14-16(6-7-19(20)23)15-22-12-10-21(11-13-22)9-8-17-4-2-3-5-18(17)21/h2-9,14,23H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYWCZOKNCNVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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